The Dual-Faceted Mechanism of 5-Tamra-DRVYIHP in the Renin-Angiotensin System: A Technical Guide
The Dual-Faceted Mechanism of 5-Tamra-DRVYIHP in the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. While the classical ACE/Angiotensin II/AT1 receptor axis is well-characterized for its pressor effects, the counter-regulatory arm of the RAS, centered around Angiotensin-(1-7) (Ang-(1-7)), has emerged as a crucial area of research for novel therapeutic strategies. This technical guide provides an in-depth exploration of the mechanism of action of 5-Tamra-DRVYIHP, a fluorescently labeled synthetic peptide corresponding to Ang-(1-7). We will dissect its dual functionality as both a signaling molecule at key RAS receptors and as a substrate and inhibitor of Angiotensin-Converting Enzyme (ACE). The incorporation of the 5-carboxytetramethylrhodamine (5-Tamra) fluorophore provides a powerful tool for elucidating these interactions through advanced biochemical and cell-based assays. This guide will detail the underlying scientific principles, provide validated experimental protocols, and present data-driven insights to empower researchers in their investigation of the non-classical RAS pathway.
Introduction: The Renin-Angiotensin System and the Emergence of Angiotensin-(1-7)
The renin-angiotensin system is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance[1]. The classical pathway involves the enzymatic cleavage of angiotensinogen by renin to form the decapeptide Angiotensin I (Ang I). Angiotensin-Converting Enzyme (ACE) then converts Ang I to the potent vasoconstrictor Angiotensin II (Ang II), which exerts its effects primarily through the Angiotensin II Type 1 (AT1) receptor[1].
For many years, Ang-(1-7), with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro (DRVYIHP), was considered an inactive metabolite. However, extensive research has revealed its role as a key biologically active component of the RAS, often exerting effects that counteract those of Ang II[2]. The discovery of ACE2, an enzyme that efficiently converts Ang II to Ang-(1-7), solidified the concept of a counter-regulatory ACE2/Ang-(1-7)/Mas receptor axis within the RAS[2][3].
5-Tamra-DRVYIHP is a synthetic version of Ang-(1-7) that has been labeled with the fluorescent dye 5-Tamra. This modification allows for the direct visualization and quantification of the peptide's interactions within the RAS, making it an invaluable tool for researchers[4].
The Multifaceted Mechanism of Action of DRVYIHP (Angiotensin-(1-7))
The DRVYIHP peptide exhibits a complex and multifaceted mechanism of action, functioning both as a ligand for specific receptors and as a modulator of key enzymatic activities within the RAS.
Receptor-Mediated Signaling: A Tale of Two Receptors
The primary receptor for Ang-(1-7) is the G protein-coupled Mas receptor[2][3]. Binding of Ang-(1-7) to the Mas receptor initiates a cascade of intracellular signaling events that generally oppose the actions of Ang II. These include:
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Vasodilation: Activation of the Mas receptor leads to the production of nitric oxide (NO) and other vasodilatory molecules, resulting in the relaxation of blood vessels and a decrease in blood pressure.
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Anti-proliferative and Anti-hypertrophic Effects: Ang-(1-7) has been shown to inhibit the growth and proliferation of vascular smooth muscle cells and cardiomyocytes, counteracting the hypertrophic effects of Ang II[5].
Intriguingly, recent studies have revealed that Ang-(1-7) also binds to the AT1 receptor, the primary receptor for Ang II. However, it acts as a biased agonist at this receptor[5][6]. This means that upon binding to the AT1 receptor, Ang-(1-7) does not activate the canonical G-protein signaling pathway that leads to vasoconstriction and other detrimental effects of Ang II. Instead, it preferentially activates β-arrestin-mediated signaling pathways, which can have cardioprotective effects[5][6].
This dual receptor interaction highlights the nuanced role of Ang-(1-7) in modulating the overall activity of the RAS.
Figure 1: Simplified signaling pathway of the classical and counter-regulatory axes of the Renin-Angiotensin System.
Enzymatic Interactions: A Dual Role as Substrate and Inhibitor
The DRVYIHP peptide also directly interacts with ACE, exhibiting a dual functionality:
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Substrate for ACE: Ang-(1-7) is a substrate for ACE, which cleaves it into the inactive fragment Angiotensin-(1-5)[7][8]. This metabolic pathway represents a mechanism for the clearance of Ang-(1-7).
-
Inhibitor of ACE: Interestingly, Ang-(1-7) has also been shown to act as a competitive inhibitor of ACE, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range[4][9]. This inhibitory activity can lead to a reduction in the production of Ang II and an accumulation of Ang I, further shifting the balance of the RAS towards the counter-regulatory pathway.
It is important to note that DRVYIHP is not a direct substrate for renin. Renin specifically cleaves angiotensinogen to produce Ang I[3][6].
The Role of the 5-Tamra Fluorophore: A Tool for Mechanistic Elucidation
The conjugation of the 5-Tamra fluorophore to the DRVYIHP peptide provides a powerful tool for studying its mechanism of action. 5-Tamra is a bright and photostable rhodamine-based dye with excitation and emission maxima in the green-yellow region of the visible spectrum (typically around 546 nm and 579 nm, respectively)[10]. This fluorescent label enables a variety of experimental approaches:
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Fluorescence Resonance Energy Transfer (FRET) Assays: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity, the excitation of the donor fluorophore can lead to the emission of the acceptor fluorophore. This principle can be applied to develop assays for enzyme activity. For example, a FRET-based substrate for ACE could be designed with a donor fluorophore on one side of the cleavage site and a quencher molecule (or an acceptor fluorophore like TAMRA) on the other. In the intact peptide, the fluorescence of the donor is quenched. Upon cleavage by ACE, the donor and quencher are separated, resulting in an increase in fluorescence.
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Fluorescence Polarization/Anisotropy Assays: These techniques measure the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. When the small 5-Tamra-DRVYIHP peptide binds to a larger protein like a receptor or an enzyme, its tumbling rate slows down, leading to an increase in fluorescence polarization. This can be used to determine binding affinities.
-
Fluorescence Microscopy and Cellular Imaging: The fluorescent label allows for the visualization of the peptide's localization within cells and tissues. This can be used to study receptor internalization, intracellular trafficking, and the sites of peptide-protein interactions[4].
-
High-Throughput Screening (HTS): The fluorescence-based nature of these assays makes them amenable to HTS formats for the discovery of novel modulators of the RAS.
Experimental Protocols for Investigating the Mechanism of Action of 5-Tamra-DRVYIHP
The following protocols provide a framework for utilizing 5-Tamra-DRVYIHP to investigate its interactions within the RAS.
In Vitro ACE Inhibition Assay using a FRET-based Substrate
This protocol describes a general method for determining the ACE inhibitory activity of a compound using a commercially available FRET-based substrate. 5-Tamra-DRVYIHP can be tested as a potential inhibitor in this assay.
Materials:
-
Recombinant human ACE
-
FRET-based ACE substrate (e.g., a peptide with a donor fluorophore and a quencher flanking the ACE cleavage site)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 10 µM ZnCl2)
-
5-Tamra-DRVYIHP (or other test compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of 5-Tamra-DRVYIHP in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of 5-Tamra-DRVYIHP in assay buffer to create a range of test concentrations.
-
In the wells of the microplate, add 50 µL of the ACE solution (at a pre-determined optimal concentration).
-
Add 25 µL of the different concentrations of 5-Tamra-DRVYIHP or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocities (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of 5-Tamra-DRVYIHP compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for an in vitro ACE inhibition assay using a FRET-based substrate.
Cellular Receptor Binding Assay using Fluorescence Microscopy
This protocol outlines a qualitative method to visualize the binding of 5-Tamra-DRVYIHP to cells expressing its target receptors (e.g., Mas or AT1).
Materials:
-
Cell line expressing the receptor of interest (e.g., HEK293 cells transfected with Mas or AT1 receptor)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing)
-
DAPI (for nuclear counterstaining)
-
5-Tamra-DRVYIHP
-
Unlabeled Ang-(1-7) (for competition experiment)
-
Fluorescence microscope
Procedure:
-
Seed the cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with a solution of 5-Tamra-DRVYIHP in serum-free medium at a specific concentration (e.g., 1 µM) for a defined period (e.g., 30 minutes) at 37°C.
-
For a competition experiment, pre-incubate a separate set of cells with an excess of unlabeled Ang-(1-7) (e.g., 100 µM) for 15 minutes before adding the 5-Tamra-DRVYIHP solution.
-
Wash the cells three times with cold PBS to remove unbound peptide.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue) and Tamra (red).
-
Compare the fluorescence intensity and localization of 5-Tamra-DRVYIHP in the presence and absence of the unlabeled competitor to assess specific binding.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the interaction of Ang-(1-7) within the RAS.
| Parameter | Value | Target | Reference |
| IC50 (ACE Inhibition) | 3.0 - 4.0 µM | Human Plasma and Atrial ACE | [4][9] |
| Km (ACE Substrate) | 0.81 µM | Canine Lung ACE | [8] |
| kcat (ACE Substrate) | 1.8 s⁻¹ | Canine Lung ACE | [8] |
| kcat/Km (ACE Substrate) | 2200 s⁻¹·mM⁻¹ | Canine Lung ACE | [8] |
Conclusion and Future Directions
5-Tamra-DRVYIHP is a powerful and versatile tool for investigating the complex and nuanced role of Angiotensin-(1-7) in the renin-angiotensin system. Its dual mechanism of action as a receptor ligand and an enzyme modulator underscores the intricate nature of the counter-regulatory RAS axis. The ability to fluorescently label this peptide has opened up new avenues for detailed mechanistic studies, including the real-time monitoring of enzyme kinetics, the visualization of cellular binding events, and the high-throughput screening of potential therapeutic agents.
Future research utilizing 5-Tamra-DRVYIHP and similar fluorescent probes will likely focus on:
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Further dissecting the biased agonism of Ang-(1-7) at the AT1 receptor and its downstream signaling consequences.
-
Developing more sensitive and specific FRET-based assays for other key enzymes in the RAS.
-
Utilizing advanced imaging techniques, such as super-resolution microscopy, to study the subcellular localization and dynamics of Ang-(1-7) and its receptors.
-
Applying these tools in more complex biological systems, such as co-cultures and tissue models, to better understand the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas axis.
By providing a deeper understanding of the molecular interactions governing the counter-regulatory arm of the RAS, research employing tools like 5-Tamra-DRVYIHP will be instrumental in the development of novel and more targeted therapies for cardiovascular diseases.
References
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van der Zander, K., et al. (1999). Angiotensin-(1-7) is a modulator of the human renin-angiotensin system. Hypertension, 34(2), 296-301. [Link]
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Santos, R. A., et al. (2018). Angiotensin-(1-7) and Mas: a brief history. Clinical Science, 132(10), 1049-1061. [Link]
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Ferreira, A. J., et al. (2013). Angiotensin-converting enzyme 2, angiotensin-(1–7) and Mas: new players of the renin–angiotensin system in cardiovascular and renal diseases. Journal of Endocrinology, 216(1), R1-R17. [Link]
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Chappell, M. C., et al. (1998). Metabolism of angiotensin-(1-7) by angiotensin-converting enzyme. Hypertension, 31(1 Pt 2), 362-367. [Link]
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Teixeira, L. B., et al. (2017). Ang-(1-7) is an endogenous β-arrestin-biased agonist of the AT1 receptor with protective action in cardiac hypertrophy. Scientific Reports, 7(1), 1-13. [Link]
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Galandrin, S., et al. (2016). Cardioprotective angiotensin-(1–7) peptide acts as a natural-biased ligand at the angiotensin II type 1 receptor. Hypertension, 68(6), 1365-1374. [Link]
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He, R., Aluko, R. E., & Ju, X. R. (2014). Evaluating molecular mechanism of hypotensive peptides interactions with renin and angiotensin converting enzyme. PloS one, 9(3), e91051. [Link]
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LifeTein. (2025, April 30). TAMRA Fluorescent Labeling. LifeTein Peptide Blog. [Link]
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Wikipedia. (2024, March 25). Renin–angiotensin system. In Wikipedia. [Link]
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Iyer, S. N., et al. (1998). Angiotensin-(1-7) contributes to the antihypertensive effects of blockade of the renin-angiotensin system. Hypertension, 31(1 Pt 2), 356-361. [Link]
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Chappell, M. C., et al. (1998). Metabolism of angiotensin-(1-7) by angiotensin-converting enzyme. Hypertension, 31(1 Pt 2), 362-367. [Link]
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